Cas no 81558-09-0 ((Phenanthren-9-yl)methyl 2,2-dimethylpropanoate)

81558-09-0 structure
Product name:(Phenanthren-9-yl)methyl 2,2-dimethylpropanoate
(Phenanthren-9-yl)methyl 2,2-dimethylpropanoate Chemical and Physical Properties
Names and Identifiers
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- DTXCID40778736
- 81558-09-0
- DTXSID80827994
- (9-phenanthryl)methyl pivalate
- (PHENANTHREN-9-YL)METHYL 2,2-DIMETHYLPROPANOATE
- (Phenanthren-9-yl)methyl 2,2-dimethylpropanoate
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- Inchi: InChI=1S/C20H20O2/c1-20(2,3)19(21)22-13-15-12-14-8-4-5-9-16(14)18-11-7-6-10-17(15)18/h4-12H,13H2,1-3H3
- InChI Key: PAYKZPNFOGAHCZ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 292.146329876Da
- Monoisotopic Mass: 292.146329876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 26.3Ų
(Phenanthren-9-yl)methyl 2,2-dimethylpropanoate Related Literature
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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